1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine
Overview
Description
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine is a chemical compound with the molecular formula C12H16F2N2O. It is characterized by the presence of a piperidine ring substituted with a difluoromethoxyphenyl group and an amine group. This compound is of interest in various fields, including medicinal chemistry and pharmaceutical research, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors, such as 1,5-diaminopentane.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the difluoromethoxy group to a methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors or enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Industrial Applications: The compound may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The difluoromethoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[4-(Methoxy)phenyl]piperidin-3-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-[4-(Trifluoromethoxy)phenyl]piperidin-3-amine: Contains a trifluoromethoxy group, which may alter its chemical and biological properties.
1-[4-(Chloromethoxy)phenyl]piperidin-3-amine:
Uniqueness: 1-[4-(Difluoromethoxy)phenyl]piperidin-3-amine is unique due to the presence of the difluoromethoxy group, which can influence its lipophilicity, metabolic stability, and interaction with biological targets. This makes it a valuable compound for specific research and development purposes, particularly in medicinal chemistry.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]piperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c13-12(14)17-11-5-3-10(4-6-11)16-7-1-2-9(15)8-16/h3-6,9,12H,1-2,7-8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEVMUDJQHFOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)OC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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